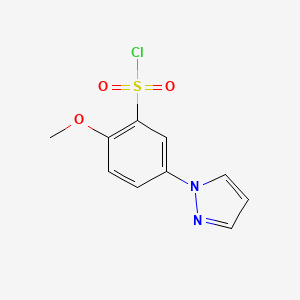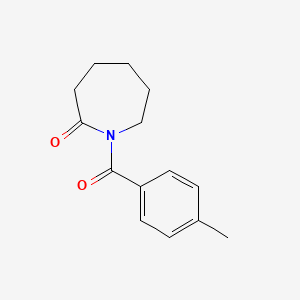
4-Methyl-6-(trifluoromethyl)pyridin-3-amine
Descripción general
Descripción
“4-Methyl-6-(trifluoromethyl)pyridin-3-amine” is a compound with the molecular formula CHFN . It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of hydrazine with ethylhydrazine or propan-2-ylhydrazine, followed by a reaction with p-TsOH and then with pyridyl boronic acid . Another method involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the transformation of the chloride into a 4H-pyran-4-one intermediate . Another reaction involves the ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.14 . It is a solid at room temperature . The InChI key for this compound is GLJGKHHMJXKHPG-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- Polynuclear Spin Crossover Complexes : In the field of inorganic chemistry, 4-Methyl-6-(trifluoromethyl)pyridin-3-amine has been used in synthesizing tetranuclear compounds with spin crossover properties. These compounds, featuring iron(II) atoms, demonstrate changes in spin state, influenced by structural modifications and temperature changes (Boldog et al., 2009).
Anticancer Research
- Potential Anticancer Agents : A range of derivatives of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine have been synthesized and evaluated for anticancer activity. These novel alkyl amide functionalized compounds showed promising bioactivity against various cancer cell lines, indicating potential therapeutic applications (Chavva et al., 2013).
Synthetic Chemistry Applications
- Complex Metal Fluorides : In the domain of fluorine chemistry, 4-Methyl-6-(trifluoromethyl)pyridin-3-amine is involved in reactions with complex metal fluorides like caesium tetrafluorocobaltate(III). This process leads to the formation of various fluorinated compounds, showcasing its utility in synthetic chemistry (Plevey et al., 1982).
Catalysis and Polymerization
- Catalysis in Aryl-Cl Activation : The compound has been used in synthesizing aminopyridinato complexes, which are effective in activating aryl chlorides. These complexes demonstrate notable catalytic activities, especially in Suzuki cross-coupling reactions (Deeken et al., 2006).
Herbicidal Research
- Cellulose Biosynthesis Inhibition : In agricultural chemistry, derivatives of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine have been identified as inhibitors of cellulose biosynthesis in plants. Additionally, upon exposure to UV-B light, these compounds transform into inhibitors of the enzyme phytoene desaturase, indicating dual herbicidal action (Wakeham et al., 2021).
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGKHHMJXKHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677792 | |
| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
944317-54-8 | |
| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

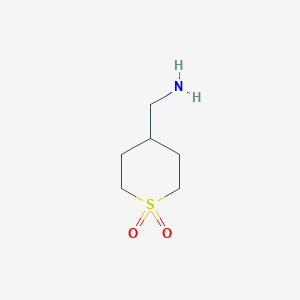
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
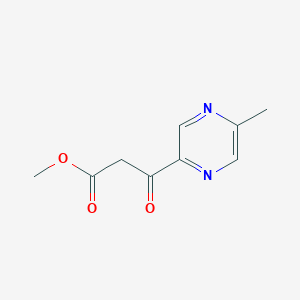

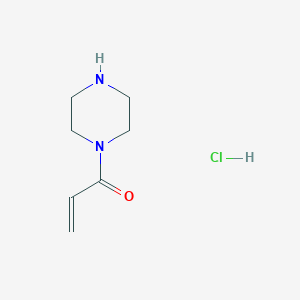
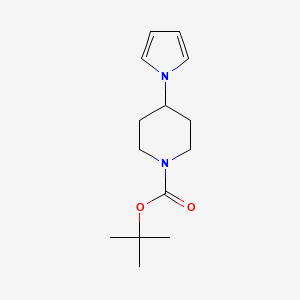
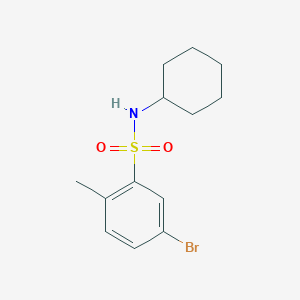
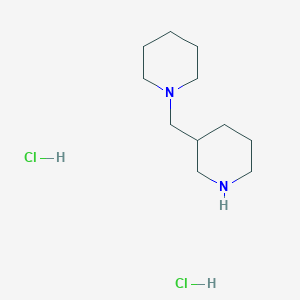
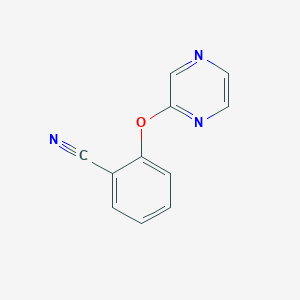
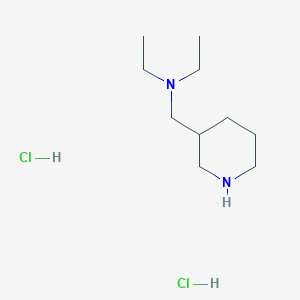
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
